molecular formula C13H9BrN2OS2 B2884782 (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone CAS No. 339017-27-5

(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone

Cat. No.: B2884782
CAS No.: 339017-27-5
M. Wt: 353.25
InChI Key: IBGCCJPSMROWRG-UHFFFAOYSA-N
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Description

(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone is a synthetic organic compound characterized by its unique thieno[2,3-c]isothiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and bromophenyl groups in its structure suggests it may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-c]isothiazole Core: This step often involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate electrophile under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a halogenated intermediate.

    Attachment of the Bromophenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, where a bromophenyl boronic acid or bromophenyl halide is coupled with the thieno[2,3-c]isothiazole core.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[2,3-c]isothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound may exhibit antimicrobial or anticancer properties due to its ability to interact with biological macromolecules. Research is ongoing to explore its potential as a lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the amino group suggests it could interact with enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone
  • (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone
  • (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone

Uniqueness

Compared to similar compounds, (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is a unique interaction not present in its chloro or fluoro analogs. This can lead to different binding affinities and selectivities in biological systems, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4-amino-3-methylthieno[2,3-c][1,2]thiazol-5-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS2/c1-6-9-10(15)12(18-13(9)16-19-6)11(17)7-2-4-8(14)5-3-7/h2-5H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGCCJPSMROWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NS1)C(=O)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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